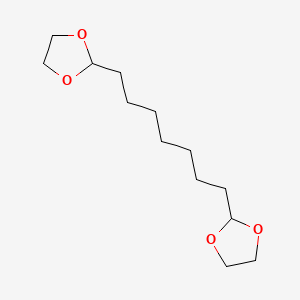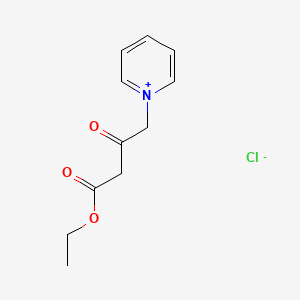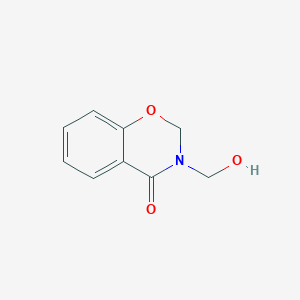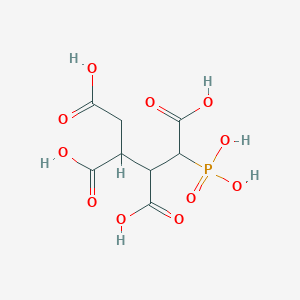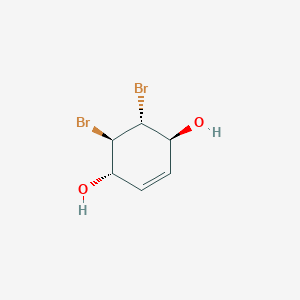![molecular formula C9H7NO4 B12559856 Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate CAS No. 201019-30-9](/img/structure/B12559856.png)
Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-b]pyrroles. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The compound is characterized by a fused ring system consisting of a furan ring and a pyrrole ring, with a formyl group and a carboxylate ester group attached to the pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Another method involves the use of phase-transfer catalysis (PTC) conditions. In this approach, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is subjected to formylation reactions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and phase-transfer catalysis can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Methyl 2-carboxy-6H-furo[2,3-b]pyrrole-5-carboxylate.
Reduction: Methyl 2-hydroxymethyl-6H-furo[2,3-b]pyrrole-5-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 2-cyano-6H-furo[2,3-b]pyrrole-5-carboxylate: Contains a cyano group instead of a formyl group.
Methyl 2-(5’-tetrazolyl)-6H-furo[2,3-b]pyrrole-5-carboxylate: Contains a tetrazole ring instead of a formyl group.
Propriétés
Numéro CAS |
201019-30-9 |
|---|---|
Formule moléculaire |
C9H7NO4 |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)7-3-5-2-6(4-11)14-8(5)10-7/h2-4,10H,1H3 |
Clé InChI |
UXMFWRIVRFVQTJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(N1)OC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)
![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)


